Product packaging for Sargahydroquinoic acid(Cat. No.:)

Sargahydroquinoic acid

Cat. No.: B1248409
M. Wt: 426.6 g/mol
InChI Key: ASCPFLQSHKBTRD-FWXQPYBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sargahydroquinoic acid (SHQA) is a meroterpenoid, a natural secondary metabolite predominantly isolated from various species of brown seaweed in the genus Sargassum , such as S. yezoense and S. serratifolium . This compound has attracted significant research interest due to its potent antioxidant, anti-inflammatory, and anti-allergic properties, making it a valuable compound for investigating new therapeutic strategies. In immunological research, this compound demonstrates a robust anti-inflammatory effect by significantly inhibiting the lipopolysaccharide (LPS)-induced mRNA elevation of key pro-inflammatory factors, including Tnf, Il1b, and Cox2 . It effectively suppresses the M1 polarization of macrophages, a key process in chronic inflammation . Furthermore, studies highlight its potential in allergy research, as it inhibits the activation of basophils and mast cells, reduces the degranulation and production of cytokines like IL-4 and TNF-α, and attenuates passive cutaneous anaphylaxis in mouse models . Metabolic research has uncovered a novel mechanism of action for SHQA. Central administration of SHQA has been shown to ameliorate high-fat diet-induced obesity by elevating peripheral thermogenic signaling, an effect mediated by the sympathetic nervous system . It increases energy expenditure and upregulates thermogenic genes like UCP1 in adipose tissues, suggesting a potential role in managing metabolic syndrome . The compound's antioxidant capacity has also been confirmed in vivo, where it inhibited reactive oxygen species (ROS) generation in an H2O2-induced zebrafish model . This product is intended for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent, and must not be incorporated into products for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O4 B1248409 Sargahydroquinoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(2Z,6E,10E)-12-(2,5-dihydroxy-3-methylphenyl)-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid

InChI

InChI=1S/C27H38O4/c1-19(2)9-6-13-23(27(30)31)14-8-12-20(3)10-7-11-21(4)15-16-24-18-25(28)17-22(5)26(24)29/h9-10,14-15,17-18,28-29H,6-8,11-13,16H2,1-5H3,(H,30,31)/b20-10+,21-15+,23-14-

InChI Key

ASCPFLQSHKBTRD-FWXQPYBBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O

Canonical SMILES

CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O

Synonyms

sargahydroquinoic acid

Origin of Product

United States

Natural Occurrence, Isolation Methodologies, and Biogeographical Distribution of Sargahydroquinoic Acid

Identification of Source Organisms and Ecological Niches of Sargahydroquinoic Acid Production

This compound is a meroterpenoid, a class of secondary metabolites that are produced in part through the terpenoid pathway. mdpi.com It is primarily found in marine environments, but has also been identified in some terrestrial plants.

Marine Algae: Sargassum Species as Primary Producers

The principal producers of this compound are various species of the brown algae genus Sargassum. mdpi.comsemanticscholar.org These algae are commonly found in temperate and tropical waters. nih.gov The compound has been isolated from a number of Sargassum species, indicating a widespread, yet specific, distribution within this genus.

Identified Sargassum species that produce this compound include:

Sargassum serratifolium : This species, found along the coasts of Korea and Japan, was one of the first from which this compound was isolated. semanticscholar.orgresearchgate.net

Sargassum yezoense : Also found in the coastal waters of East Asia, particularly Korea and Japan, this species is a known source of the compound. nih.govcabidigitallibrary.orgjst.go.jp

Sargassum incisifolium : Endemic to South Africa, S. incisifolium is a significant producer of this compound, where it is often the most abundant meroterpenoid in extracts. mdpi.comnih.gov

Sargassum macrocarpum : Studies have identified this compound in this species as well. mdpi.com

Sargassum micracanthum : This species is another confirmed source of the compound. semanticscholar.org

Sargassum thunbergii : Found in regions like Busan, Korea, this edible alga also produces this compound. nih.govrsc.org

Sargassum fallax : This southern Australian species contains this compound among other meroditerpenoids. researchgate.netnih.govresearchgate.net

Sargassum heterophyllum : A South African alga, S. heterophyllum has been shown to contain this compound. nih.gov

The production of this compound within these species can be influenced by environmental factors and the developmental stage of the alga.

Other Biological Sources Implicated in this compound Presence

While marine algae are the primary source, this compound has also been identified in other, seemingly unrelated, biological sources:

Roldana barba-johannis : This terrestrial plant, a member of the Asteraceae family, has been found to contain this compound in its aerial parts. nih.govresearchgate.netnih.gov

African nutmeg seeds (Monodora myristica) : The seeds of this plant have also been identified as a source of this compound. google.com

The presence of this compound in such diverse organisms from different ecological niches—marine algae and terrestrial plants—is a subject of scientific interest.

Methodologies for the Extraction and Purification of this compound from Biological Matrices

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification.

Conventional Extraction Techniques

Traditional methods for extracting this compound from the algal or plant matrix are widely employed.

Solid-Liquid Extraction with Methanol (B129727) : This is a common method where the dried and powdered biological material is soaked in methanol to dissolve the desired compounds. This technique has proven effective for Sargassum serratifolium.

Soxhlet Extraction : This method uses a continuous solid-liquid extraction process, often with ethanol (B145695), to efficiently extract compounds from the source material. core.ac.uk

Maceration : This involves soaking the plant or algal material in a solvent for a period to soften the tissues and release the compounds.

Advanced Extraction Methods

More modern and efficient techniques are also being utilized to improve the yield and quality of the extracted this compound.

Supercritical Fluid Extraction : This technique uses a supercritical fluid, often carbon dioxide, as the solvent.

Pressurized Liquid Extraction (PLE) : This method uses solvents at elevated temperatures and pressures to enhance extraction efficiency.

Microwave-Assisted Extraction (MAE) : Microwaves are used to heat the solvent and sample, accelerating the extraction process. core.ac.uk

Sonication : Ultrasound is employed to disrupt cell walls and enhance the extraction of intracellular components. researchgate.net

One study optimized the extraction of this compound from Sargassum yezoense using response surface methodology, identifying optimal conditions of 52.8 °C, an 8.3-hour extraction time, and a 74.1% ethanol concentration. nih.govmdpi.com

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Chromatography is essential for isolating and purifying this compound.

Silica (B1680970) Gel Column Chromatography : This is a fundamental purification step where the extract is passed through a column packed with silica gel. semanticscholar.orgnih.gov Different compounds move through the column at different rates, allowing for their separation.

Normal Phase High-Performance Liquid Chromatography (HPLC) : This technique is used for further purification, often employing a mobile phase such as a mixture of n-hexane and ethyl acetate (B1210297). semanticscholar.org

Reversed Phase High-Performance Liquid Chromatography (HPLC) : In this method, a nonpolar stationary phase and a polar mobile phase, like methanol and water, are used. semanticscholar.orgnih.gov

Medium Pressure Liquid Chromatography (MPLC) : This is another chromatographic technique used in the purification process.

Preparative HPLC : This is used for purifying larger quantities of the compound. google.com

The purity of the final this compound product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Table of Extraction and Purification Methods for this compound

Methodology Source Organism Example Description References
Conventional Extraction
Solid-Liquid ExtractionSargassum serratifoliumDried, pulverized biomass is extracted with a solvent like methanol.
Soxhlet ExtractionSargassum heterophyllumContinuous extraction using a solvent like ethanol in a specialized apparatus. core.ac.uk
Advanced Extraction
Supercritical Fluid ExtractionSargassum serratifoliumUtilizes a supercritical fluid (e.g., CO2) as the extraction solvent.
Pressurized Liquid ExtractionSargassum serratifoliumEmploys solvents at elevated temperatures and pressures.
Microwave-Assisted ExtractionSargassum heterophyllumUses microwave energy to heat the solvent and sample. core.ac.uk
SonicationSargassum yezoenseUses ultrasonic waves to facilitate extraction. researchgate.net
Chromatographic Purification
Silica Gel Column ChromatographySargassum incisifoliumSeparates compounds based on their affinity for the silica gel stationary phase. semanticscholar.orgnih.gov
Normal Phase HPLCSargassum incisifoliumHigh-resolution separation using a polar stationary phase and nonpolar mobile phase. semanticscholar.org
Reversed Phase HPLCSargassum incisifoliumHigh-resolution separation using a nonpolar stationary phase and polar mobile phase. semanticscholar.orgnih.gov

Elucidation of the Molecular Structure of Sargahydroquinoic Acid and Its Analogues

Spectroscopic Techniques Applied in Sargahydroquinoic Acid Structure Determination

A suite of spectroscopic methods is indispensable for the complete structural elucidation of this compound and its derivatives. researchgate.net These techniques, when used in concert, allow for the unambiguous assignment of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, HPLC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of this compound. researchgate.net Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra provides detailed information about the carbon skeleton and the placement of protons and functional groups. researchgate.netcore.ac.uk

The ¹H NMR spectrum of this compound reveals characteristic signals for its hydroquinone (B1673460) and polyprenyl moieties. nih.gov For instance, a meta-coupled aromatic AB system is typically observed, along with signals for olefinic protons within the long isoprenoid chain. mdpi.com

¹³C NMR data are crucial for identifying the number and types of carbon atoms present. nih.gov Key signals include those for the phenolic carbons, which distinguish this compound from its oxidized counterpart, sargaquinoic acid. The complete 2D NMR characterization, including COSY, HSQC, and HMBC experiments, has been reported, allowing for the definitive assignment of all proton and carbon signals and confirming the connectivity of the entire molecule. researchgate.netsemanticscholar.org

In some studies, HPLC-NMR has been employed for the on-line identification of this compound in complex mixtures, such as algal extracts. mdpi.com This hyphenated technique combines the separation power of HPLC with the structural information from NMR, enabling the analysis of unstable compounds that might degrade during traditional isolation procedures. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The presented data is a selection of characteristic shifts and may vary slightly depending on the solvent and instrument frequency used. The data is compiled from various sources. nih.govmdpi.com

Mass Spectrometry (MS) Applications (e.g., High-Resolution Electrospray Ionization Mass Spectrometry - HRESIMS, LC/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently used to obtain a precise mass measurement, which allows for the calculation of the molecular formula. nih.govresearchgate.net For this compound, HRESIMS data typically reveals a molecular formula of C₂₇H₃₈O₄. mdpi.com

Liquid chromatography-mass spectrometry (LC/MS) is another valuable technique, particularly for analyzing complex mixtures. mdpi.com It allows for the separation of different components before they are introduced into the mass spectrometer, aiding in the identification of this compound and its analogues in crude extracts of Sargassum species. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups present in this compound.

IR Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of specific functional groups. clockss.org These typically include a broad absorption for the hydroxyl (-OH) groups of the hydroquinone ring, stretching vibrations for C-H bonds in the alkyl chain, and a strong absorption for the carbonyl group (C=O) of the carboxylic acid. clockss.org

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound exhibits absorption maxima that are characteristic of its hydroquinone chromophore. mdpi.comclockss.org These absorptions are useful for confirming the presence of this structural unit and can be used to distinguish it from related compounds with different aromatic systems. mdpi.com

X-ray Crystallography in the Structural Confirmation of this compound

To date, there are no definitive reports in the reviewed literature of the use of single-crystal X-ray diffraction to determine the absolute structure of this compound itself. vliz.be This is likely due to the difficulty in obtaining crystals of sufficient quality, as this compound is often isolated as an unstable oil. mdpi.com While X-ray crystallography has been used to determine the structure of other marine natural products, its application to this compound has not been documented. vliz.be

Computational Chemistry Approaches for this compound Structure Validation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for validating the proposed structure of this compound and understanding its electronic properties. nih.govacs.org DFT calculations can be used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. mdpi.com This approach is particularly useful for resolving ambiguities in complex structures. mdpi.com

Furthermore, DFT studies have been employed to investigate the antioxidant mechanism of this compound. nih.govacs.orgresearchgate.net These calculations help to elucidate the molecule's reactivity and its ability to scavenge free radicals, providing theoretical support for its observed biological activities. nih.govacs.org

Biosynthesis and Metabolic Pathways of Sargahydroquinoic Acid

Identification of Precursors and Enzymatic Transformations in Sargahydroquinoic Acid Biosynthesis

The biosynthesis of this compound involves the convergence of two major metabolic pathways: the terpenoid pathway and a pathway responsible for the aromatic hydroquinone (B1673460) unit.

Meroterpenoid Origins: The "terpenoid" part of the meroterpenoid structure refers to a long isoprenoid side chain. In the case of this compound, this is a C20 diterpenoid chain. This chain is assembled from isoprene (B109036) units (C5), which are themselves derived from primary metabolism. Unlike purely terpenoid compounds, meroterpenoids like this compound incorporate a non-isoprene-derived structural component. researchgate.net

Plastohydroquinone Pathway: The aromatic core of this compound is a hydroquinone moiety (specifically, a 2,5-dihydroxy-3-methylphenyl group). This unit is believed to originate from the plastoquinone (B1678516) pool within the algal cells. Plastohydroquinone (the reduced form of plastoquinone) is a crucial component of the photosynthetic electron transport chain. nih.gov The biosynthesis likely involves the enzymatic linkage of the diterpenoid side chain to the hydroquinone ring. While the specific enzymes responsible for this alkylation in Sargassum species have not been fully characterized, this process is a known strategy in the biosynthesis of other meroterpenoids.

ComponentBiosynthetic OriginPrecursor Molecule (Putative)
Aromatic RingPlastohydroquinone PathwayPlastohydroquinone
Side ChainTerpenoid PathwayDiterpenyl Pyrophosphate

Genetic and Transcriptomic Studies of this compound Biosynthetic Gene Clusters

As of current research, the specific biosynthetic gene clusters (BGCs) responsible for the production of this compound in Sargassum species have not been explicitly identified or characterized.

The discovery of natural product BGCs is often accelerated by genome mining and transcriptomic analysis. nih.gov This approach involves sequencing the genome of a producer organism and using bioinformatics tools to identify clusters of genes that are likely involved in the synthesis of a specific secondary metabolite. Comparative transcriptomics, which compares gene expression levels under different conditions or between different strains, can help link a BGC to the production of a particular compound. nih.gov For example, this approach has been used to study the BGCs for usnic acid in lichen-forming fungi and other metabolites in bacteria. nih.govnih.gov While transcriptomic analyses have been applied to algae for purposes such as enhancing carotenoid production, mdpi.com dedicated studies to elucidate the this compound BGC in Sargassum are not yet available in the published literature. The conservation of silent BGCs among related species suggests that their expression may be tightly regulated or that silencing could be a mechanism of evolutionary divergence. nih.gov

Regulation and Environmental Factors Influencing this compound Production

The production of this compound in its source organisms, primarily brown algae of the genus Sargassum, is influenced by various factors. The concentration of the compound can vary significantly, suggesting that its biosynthesis is a regulated process responsive to both internal and external cues.

Environmental and Seasonal Factors: The yield of this compound is subject to environmental and seasonal variations. Studies have shown that the concentration of this compound in Sargassum serratifolium can range from 19–36% in ethanolic extracts, depending on the extraction methods and the growth conditions of the algae. The biomass of this species is known to peak in the late summer, which may correlate with higher production of its secondary metabolites. Environmental factors that change seasonally, such as water temperature, pH, salinity, nutrient availability, and light intensity, are known to affect the metabolic profile of marine algae and likely influence this compound synthesis. core.ac.ukcore.ac.uk

Extraction Optimization as an Indicator of Production Factors: Research aimed at optimizing the extraction of this compound from Sargassum yezoense provides indirect evidence of the factors influencing its stability and presence. A study using response surface methodology identified optimal extraction conditions as a temperature of 52.8 °C, a duration of 8.3 hours, and a 74.1% ethanol (B145695) concentration. nih.govresearchgate.net This indicates that factors like temperature and solvent environment are critical, not just for extraction, but likely also play a role in the compound's natural accumulation and stability within the algal tissues.

FactorInfluence on this compoundSource Organism(s)
Growth Conditions Concentration varies significantly with algal growth conditions. Sargassum serratifolium
Season Algal biomass peaks in late summer, likely affecting yield. Seasonal environmental shifts (temp, light, etc.) influence metabolite production. core.ac.ukcore.ac.ukSargassum spp.
Temperature An optimal temperature (e.g., 52.8 °C for extraction) maximizes yield, suggesting a role in its presence/stability. nih.govresearchgate.netSargassum yezoense
Geography Variations in environmental factors across different geographical locations can alter metabolite production. core.ac.ukMarine Algae

Comparative Biosynthetic Analysis of this compound and Structurally Related Analogues

This compound is closely related to several other meroterpenoids found in Sargassum species, most notably sargaquinoic acid and sargachromenol (B1251014). mdpi.com These compounds often co-occur in extracts, and evidence suggests they are biosynthetically linked, with this compound acting as a key precursor. semanticscholar.orgnih.gov

This compound is relatively unstable and can be readily converted to sargaquinoic acid and sargachromenol. semanticscholar.orgnih.gov This transformation can occur slowly during the storage of the seaweed, as well as during the extraction and purification processes. nih.gov

Sargaquinoic Acid: This analogue is the direct oxidation product of this compound. The hydroquinone moiety of this compound is oxidized to a quinone to form sargaquinoic acid. This conversion can be performed in the laboratory using a mild oxidizing agent like silver(I) oxide (Ag₂O). nih.govresearchgate.net

Sargachromenol: This compound features a chromene ring system. The formation of sargachromenol from this compound involves an intramolecular cyclization. This facile conversion highlights the chemical reactivity of the hydroquinone and the terpenoid side chain. semanticscholar.org

The easy conversion of this compound into these analogues underscores their close biosynthetic relationship. It is plausible that within the alga, enzymatic processes control these transformations, whereas post-harvest, these conversions can occur non-enzymatically due to exposure to air (oxidation) and other conditions. semanticscholar.org

CompoundKey Structural FeatureBiosynthetic Relationship to this compound
This compound Hydroquinone RingPrecursor molecule
Sargaquinoic Acid Quinone RingDirect oxidation product of this compound. semanticscholar.orgnih.gov
Sargachromenol Chromene Ring SystemCyclization product of this compound. semanticscholar.orgnih.gov

Chemical Synthesis and Structural Modifications of Sargahydroquinoic Acid

Total Synthesis Strategies for Sargahydroquinoic Acid (if reported)

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The structural complexity, including the long, stereochemically rich terpenoid side chain, presents a significant synthetic challenge. Research has therefore prioritized the isolation of the natural product and its subsequent chemical modification.

Semisynthesis Approaches for this compound Derivatives and Analogues

The availability of this compound from natural sources has made semisynthesis the primary strategy for producing derivatives and analogues. nih.govnih.govresearchgate.net These modifications typically target the reactive hydroquinone (B1673460) ring and the carboxylic acid terminus of the terpenoid side chain to explore how these changes affect the molecule's biological properties. semanticscholar.org

To probe the role of the phenolic hydroxyl groups and the carboxylic acid, acetylation and reduction reactions have been employed.

Acetylation: The hydroquinone moiety of this compound can be readily acetylated. Treatment of this compound with acetic anhydride (B1165640) and pyridine (B92270) results in the formation of diacetyl this compound. nih.govsemanticscholar.org This reaction converts the hydrophilic hydroxyl groups into more lipophilic acetate (B1210297) esters. In one study, the reaction was stirred at room temperature for 30 hours, and after extraction and purification, the diacetyl product was obtained in a 12% yield. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. The use of a strong reducing agent like lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) converts this compound into a mixture of products. nih.govsemanticscholar.org The primary products are sargaquinol, where the carboxylic acid is reduced, and sargachromendiol. semanticscholar.org The facile conversion of the hydroquinone to other forms, like chromenes, is a common observation in this class of compounds. semanticscholar.org In a reported procedure, the reaction with LiAlH₄ yielded sargaquinol (30% yield) and sargachromendiol (3.5% yield). nih.govsemanticscholar.org

Table 1: Summary of Acetylation and Reduction Reactions A summary of key semisynthetic acetylation and reduction reactions performed on this compound, detailing the reagents used and the resulting products with their reported yields.

Starting Material Reagents Product(s) Yield (%) Reference
This compound Acetic anhydride, Pyridine Diacetyl this compound 12% nih.gov

This compound is susceptible to oxidation, which converts the hydroquinone ring into a p-benzoquinone. This transformation also occurs naturally during the storage of seaweed. nih.gov

Conversion to Sargaquinoic Acid: The oxidation can be achieved efficiently in the laboratory. Treatment of this compound with silver oxide (Ag₂O) in a solvent mixture like chloroform (B151607) and methanol (B129727) yields sargaquinoic acid in moderate to good yields. nih.gov One reported synthesis using this method achieved a 70% yield of sargaquinoic acid after 24 hours. nih.gov This facile oxidation is a key reaction, as sargaquinoic acid itself is a target of interest for biological studies but is often isolated from natural sources in smaller quantities than its hydroquinone precursor. nih.govmdpi.comsemanticscholar.org

Cyclization reactions involving the terpenoid side chain and the hydroquinone or quinone ring lead to the formation of structurally distinct derivatives like chromenes and naphthoquinones.

Formation of Sargachromenol (B1251014): Sargachromenol is a related natural product that is often found alongside this compound and is believed to be formed from it, particularly during storage and extraction processes. nih.gov While specific synthetic procedures focusing solely on this cyclization are not extensively detailed, its formation during other reactions, such as the reduction of this compound, has been noted. core.ac.uksemanticscholar.org

Formation of Sarganaphthoquinoic Acid: A significant and somewhat serendipitous discovery was the formation of sarganaphthoquinoic acid during the oxidation of this compound with Ag₂O. nih.gov This novel compound was formed as a minor product (6% yield) alongside the expected sargaquinoic acid. nih.gov The proposed mechanism for this transformation involves the initial oxidation to sargaquinoic acid, followed by tautomerism and a 6π-electrocyclization, and subsequent final oxidation to form the aromatic naphthoquinone system. researchgate.net This direct conversion of a prenylated hydroquinone to a naphthoquinone represents a novel synthetic route to this class of compounds. researchgate.net

Oxidation Reactions (e.g., conversion to sargaquinoic acid)

Design and Synthesis of this compound Probes for Mechanistic Studies

The specific design and synthesis of molecular probes, such as those bearing fluorescent tags or biotin (B1667282) labels for detailed mechanistic studies (e.g., target identification), are not widely reported in the current literature for this compound. However, the various semisynthetic derivatives created for structure-activity relationship studies effectively function as chemical probes. nih.govjst.go.jp By systematically modifying the hydroquinone, carboxylic acid, and terpenoid chain, researchers can probe which molecular features are essential for a given biological activity, thereby providing crucial insights into its mechanism of action. nih.govjst.go.jp

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications of this compound

The primary goal of synthesizing derivatives of this compound has been to conduct structure-activity relationship (SAR) studies. nih.govnih.gov These studies correlate changes in chemical structure with changes in biological efficacy, providing a blueprint for designing more potent and selective compounds.

Antiplasmodial Activity: A key SAR study evaluated this compound and its derivatives against the malaria parasite Plasmodium falciparum. nih.govnih.govmdpi.com The results indicated that both the quinone and carboxylic acid moieties appear to be important for selective antiplasmodial activity. nih.gov Notably, the conversion of this compound into sarganaphthoquinoic acid led to a compound with good antiplasmodial activity and very low cytotoxicity, highlighting it as a highly selective agent. nih.govnih.govmdpi.com In contrast, the diacetylated derivative showed reduced activity, suggesting that the free hydroxyl groups of the hydroquinone are beneficial.

Amyloid Polypeptide Aggregation Inhibition: In studies on the inhibition of human islet amyloid polypeptide (hIAPP) aggregation, a key pathological process in type 2 diabetes, SAR studies revealed that the hydroquinone forms of meroterpenoids were more potent inhibitors than their corresponding quinone forms. jst.go.jp This suggests that the antioxidant properties and hydrogen-donating ability of the hydroquinone are crucial for this specific activity. jst.go.jp

PPAR-γ Activation: In the context of inflammatory bowel disease, the synthetic derivative sarganaphthoquinoic acid was found to be a significantly more potent activator of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) than the parent this compound. mdpi.com This demonstrates how synthetic modification can dramatically enhance a specific biological response.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings A summary of key structure-activity relationship findings for this compound and its derivatives, linking structural features to observed biological activities.

Compound/Derivative Structural Feature Biological Activity Key Finding Reference
Sarganaphthoquinoic Acid Naphthoquinone ring system Antiplasmodial Increased selectivity and potent activity with low cytotoxicity. nih.govnih.govmdpi.com
Sargaquinoic Acid Quinone moiety Antiplasmodial Quinone and carboxylic acid important for activity. nih.gov
Diacetyl this compound Acetylated hydroquinone Antiplasmodial Reduced activity compared to parent compound. nih.gov
This compound Hydroquinone moiety hIAPP Aggregation Inhibition More potent than the corresponding quinone form. jst.go.jp

Biological Activities and Mechanistic Investigations of Sargahydroquinoic Acid in Experimental Models Excluding Clinical Human Trials

Antioxidant Activities and Associated Mechanisms

Sargahydroquinoic acid has been identified as a potent antioxidant, capable of mitigating oxidative stress through various mechanisms. nih.govresearchgate.net Its efficacy has been demonstrated in a range of experimental settings, from chemical assays to cellular and non-mammalian in vivo models.

In Vitro Antioxidant Assays

The antioxidant capacity of this compound has been quantified using several standard in vitro assays. These assays collectively demonstrate its ability to scavenge free radicals and reduce oxidizing agents.

Extracts maximized for SHQA have shown significant antioxidant activity. In one study, an SHQA-maximized extract from Sargassum yezoense displayed an antioxidant capacity equivalent to 26.45 mg of vitamin C per gram in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and 28.74 mg of vitamin C per gram in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The same extract also exhibited a reducing power of 0.29 mM FeSO₄ equivalent per gram in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govresearcher.life These results highlight SHQA's ability to effectively scavenge radicals and reduce ferric iron. nih.govencyclopedia.pub

Table 1: In Vitro Antioxidant Activity of SHQA-Maximized Extract

Assay Type Result Reference
ABTS 26.45 ± 0.66 mg vitamin C equivalent/g nih.govresearcher.life
DPPH 28.74 ± 2.30 mg vitamin C equivalent/g nih.govresearcher.life
FRAP 0.29 ± 0.02 mM FeSO₄ equivalent/g nih.govresearcher.life

Cellular Models for Oxidative Stress Mitigation by this compound

In cellular models, this compound has demonstrated a protective effect against induced oxidative stress. Studies using human umbilical vein endothelial cells (HUVECs) have shown that SHQA can suppress cellular senescence triggered by oxidative stress. nih.gov

Specifically, pretreatment with SHQA significantly suppressed the increased protein expression of senescence markers p53, p21, and p16 induced by low doses of hydrogen peroxide (H₂O₂). nih.gov This indicates that SHQA can protect cells from the damaging effects of reactive oxygen species (ROS), thereby mitigating premature aging at the cellular level. nih.gov

In Vivo Non-Mammalian Models for Antioxidant Effects

The antioxidant effects of this compound have also been validated in a non-mammalian in vivo model using zebrafish embryos. nih.gov Zebrafish are a well-established model for studying oxidative stress due to their transparency, which allows for in vivo imaging of ROS generation. researchgate.net

In an H₂O₂-induced oxidative stress model in zebrafish, both an SHQA-maximized extract and pure SHQA were shown to inhibit the generation of reactive oxygen species. nih.govresearcher.life The extract at a concentration of 50 µg/mL and pure SHQA at 1 µg/mL effectively reduced ROS levels. nih.govresearcher.life This demonstrates the protective effect of SHQA against oxidative damage in a living organism. researchgate.net

Anti-inflammatory Properties and Molecular Pathways

This compound exhibits significant anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response. nih.govmdpi.com

Inhibition of Inflammatory Mediators in Cellular Models

In cellular models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to effectively inhibit the production of several key inflammatory mediators. nih.govmdpi.com

Treatment with SHQA significantly reduced the secretion of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, SHQA was found to inhibit the expression of inducible nitric oxide synthase (NOS2) and the activity of cyclooxygenase-2 (COX2), both of which are crucial enzymes in the inflammatory cascade. nih.govresearchgate.netmdpi.com

Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

Inflammatory Mediator Effect of SHQA Treatment Reference
Nitric Oxide (NO) Significantly diminished secretion nih.govresearchgate.net
TNF-α Significantly diminished secretion researchgate.net
IL-1β Significantly diminished secretion researchgate.net
IL-6 Significantly diminished secretion researchgate.net
NOS2 Inhibition of expression mdpi.com
COX2 Inhibition of activity nih.govresearchgate.net

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. nih.gov Research has highlighted its role in the inactivation of the nuclear factor-kappa B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net

SHQA inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory genes, by preventing the degradation of its inhibitor, IκBα. nih.govmdpi.com This action effectively blocks the inflammatory cascade at a crucial control point. Concurrently, SHQA promotes the activation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. nih.govfrontiersin.org This dual mechanism of NF-κB inactivation and Nrf2 activation allows this compound to both suppress inflammatory responses and enhance the cell's endogenous antioxidant defenses. nih.govresearchgate.net

Effects on Macrophage Polarization (e.g., M1 Polarization)

This compound (SHQA) has been investigated for its role in modulating macrophage activity, a key process in the inflammatory response. Research indicates that SHQA can influence the polarization of macrophages, particularly suppressing the pro-inflammatory M1 phenotype.

In experimental models using murine bone-marrow-derived macrophages (BMDMs), treatment with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) is a standard method to induce M1 polarization. mdpi.com Studies have shown that the ethanol (B145695) extract of Sargassum yezoense, of which SHQA is a primary meroterpenoid, effectively inhibits this M1 polarization process. mdpi.comresearchgate.net This inhibition is demonstrated by the reduced mRNA expression of characteristic M1 markers, including Interleukin-1 beta (Il1b), Nitric oxide synthase 2 (Nos2), and the surface marker CD86. mdpi.com A direct comparison revealed that SHQA contributes significantly to this anti-inflammatory property. mdpi.com Similarly, extracts rich in SHQA from Sargassum hemiphyllum were also found to inhibit M1 macrophage polarization by reducing the expression of M1 markers in macrophages stimulated to the M1 phenotype. sciprofiles.com

These findings highlight that SHQA plays a crucial role in the anti-inflammatory effects observed from Sargassum extracts by directly suppressing the signaling pathways that lead to the pro-inflammatory M1 macrophage state. mdpi.comresearcher.life

Anti-aging and Cellular Senescence Modulation

This compound has emerged as a molecule of interest for its potential anti-aging effects, specifically through its ability to modulate cellular senescence. nih.govnih.gov Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. SHQA has been shown to counteract this process in various experimental settings. nih.govx-mol.com

Suppression of Cellular Senescence Markers (e.g., p53, p21, p16, SA-β-Gal activity)

Studies using human umbilical vascular endothelial cells (HUVECs) have provided detailed insights into how SHQA combats cellular senescence. In models of premature senescence induced by oxidative stress (low-dose H₂O₂), pretreatment with SHQA significantly suppressed the expression of key senescence-associated proteins, including p53, p21, and p16. nih.govx-mol.comresearchgate.net Furthermore, SHQA treatment led to a decrease in senescence-associated β-galactosidase (SA-β-Gal) activity, a widely used biomarker for senescent cells. nih.govresearchgate.netdntb.gov.ua

SHQA also demonstrated efficacy in delaying replicative senescence, which occurs as cells reach their limit of division. nih.gov In continuously cultured HUVECs, SHQA increased the population doubling number while reducing the protein levels of p53, p21, and p16, and decreasing SA-β-Gal activity. nih.govresearchgate.net

Experimental ModelSenescence InducerKey Senescence Markers MeasuredObserved Effect of SHQAReference
Human Umbilical Vascular Endothelial Cells (HUVECs)Oxidative Stress (H₂O₂)p53, p21, p16, SA-β-Gal activitySignificantly suppressed expression and activity nih.govx-mol.comresearchgate.net
Human Umbilical Vascular Endothelial Cells (HUVECs)Replicative Senescencep53, p21, p16, SA-β-Gal activityReduced expression and activity; delayed senescence nih.govresearchgate.net

Involvement of Akt/mTOR Signaling Pathway and Autophagy Induction

The mechanism underlying SHQA's anti-senescence effects is linked to its interaction with the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.govnih.gov In both premature and replicative senescence models, the phosphorylation of Akt, mTOR, and the downstream target p-S6K was elevated; SHQA treatment effectively inhibited this phosphorylation. nih.govresearchgate.net

The mTOR pathway is known to be closely related to aging processes. nih.gov By inhibiting the Akt/mTOR pathway, SHQA not only suppresses senescence but also promotes autophagy, a cellular process for degrading and recycling damaged components. nih.govresearchgate.net Even in the absence of senescence-inducing stimuli, SHQA was found to inhibit the Akt/mTOR signaling pathway and induce autophagy. nih.gov This dual action—suppressing a key aging pathway while activating a cellular maintenance process—positions SHQA as a compound with significant potential in anti-aging research. nih.govx-mol.com

Metabolic Regulation and Anti-Obesity Effects in Pre-clinical Models

This compound has demonstrated notable effects on metabolic regulation, particularly in the context of obesity, through its influence on adipocyte function and energy expenditure in pre-clinical models. researchgate.netscispace.com

Activation of Lipid Catabolic Pathways in Adipocytes (e.g., 3T3-L1 preadipocytes)

In vitro studies using 3T3-L1 preadipocytes, a standard cell line for studying adipogenesis, have shown that SHQA can significantly impact lipid metabolism. researchgate.net Treatment with SHQA leads to a notable reduction in cellular lipid accumulation. researchgate.net This is achieved through the activation of lipid catabolic (breakdown) pathways. researchgate.net

Mechanistically, SHQA activates AMP-activated protein kinase (AMPK)α and peroxisome proliferator-activated receptor (PPAR)α, both of which are key proteins in promoting lipid catabolism. researchgate.netscispace.com Interestingly, while SHQA also upregulates PPARγ, a receptor typically involved in lipid uptake and adipogenesis, its concurrent activation of AMPKα and PPARα shifts the balance towards lipid breakdown rather than storage. researchgate.net This activation of catabolic pathways results in markedly elevated lipolysis and an increase in the number of mitochondria within the 3T3-L1 cells. researchgate.net

Induction of White Adipocyte Browning and Thermogenesis

A significant aspect of SHQA's anti-obesity potential is its ability to induce the "browning" of white adipocytes. researchgate.netnih.gov This process transforms energy-storing white adipose tissue (WAT) into beige adipocytes, which have thermogenic (heat-producing) characteristics similar to brown adipose tissue (BAT). nih.govresearchgate.net This conversion increases energy expenditure.

In 3T3-L1 cells, SHQA treatment significantly upregulates the expression of non-shivering thermogenic genes, including uncoupling protein 1 (UCP1), which is a hallmark of brown and beige adipocytes, and PR domain containing 16 (PRDM16). researchgate.netnih.gov Studies have confirmed that SHQA activates lipid catabolic pathways that contribute to the formation of these beige-like adipocytes. jst.go.jpmdpi.com In animal models, the central administration of SHQA into the hypothalamus of mice fed a high-fat diet led to an increase in body temperature and elevated UCP1 signaling in both white and brown adipose tissues, providing in vivo evidence of its thermogenic effects. scispace.comnih.govresearchgate.net

ProcessExperimental ModelKey Molecular Targets/PathwaysObserved Effect of SHQAReference
Lipid Catabolism3T3-L1 PreadipocytesAMPKα, PPARα, PPARγActivates pathways, reduces lipid accumulation, increases lipolysis researchgate.net
White Adipocyte Browning3T3-L1 PreadipocytesUCP1, PRDM16Upregulates thermogenic gene expression researchgate.netnih.gov
ThermogenesisHigh-Fat Diet-Fed MiceUCP1 signaling in WAT and BATElevates thermogenic signaling and body temperature scispace.comnih.gov

Effects on Circulating Metabolic Markers (e.g., triglycerides) in Animal Models

In animal models of high-fat diet-induced obesity, hypothalamic administration of this compound (SHQA) has demonstrated a notable impact on circulating metabolic markers. nih.gov Specifically, chronic injection of SHQA into the hypothalamus of HFD-fed mice led to a significant reduction in blood triglyceride levels. nih.gov While SHQA administration did not produce clear effects on free fatty acids or total cholesterol levels, the decrease in triglycerides points to an improvement in the metabolic profile. nih.gov

The table below summarizes the observed effects of hypothalamic SHQA administration on key metabolic markers in HFD-fed mice.

Metabolic MarkerEffect of Hypothalamic SHQA Administration
Triglycerides Reduced
Free Fatty Acids (FFAs) No clear effect
Total Cholesterol No clear effect
Blood Glucose No effect on glucose tolerance

This table is based on data from a study on HFD-fed C57BL/6 mice with hypothalamic SHQA injection. nih.gov

Anti-hyper-pigmentation Mechanisms in Melanocytes

This compound (SHQA) has been investigated for its potential to suppress hyperpigmentation. In studies using B16F10 melanoma cells stimulated with alpha-melanocyte-stimulating hormone (α-MSH), SHQA was found to reduce cellular tyrosinase (TYR) activity and melanin (B1238610) content in a concentration-dependent manner. nih.govresearchgate.netnih.gov

Downregulation of Melanogenic Enzymes (e.g., Tyrosinase, TRP1)

SHQA has been shown to inhibit the production of key melanogenic enzymes. nih.govresearchgate.net Specifically, it dose-dependently inhibits the production of tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1). nih.gov However, it does not appear to affect the production of tyrosinase-related protein 2 (TRP2). nih.govresearchgate.net The inhibition of these enzymes is a critical step in reducing melanin synthesis. nih.gov

Modulation of Transcriptional Regulators (e.g., MITF)

The downregulation of melanogenic enzymes by SHQA is achieved through the modulation of their primary transcriptional regulator, the microphthalmia-associated transcription factor (MITF). nih.govresearchgate.netnih.gov SHQA significantly downregulates the production of MITF in the nucleus of melanoma cells in a dose-dependent manner. nih.gov By reducing MITF levels, SHQA effectively suppresses the expression of downstream target genes like TYR and TRP1. nih.govresearchgate.net

Involvement of cAMP and ERK1/2 Signaling Pathways

The regulatory effects of SHQA on MITF are mediated through at least two distinct signaling pathways: the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.govnih.gov

SHQA suppresses the α-MSH-induced increase in cellular cAMP levels. nih.govnih.gov This, in turn, inhibits the activation of protein kinase A (PKA) and the subsequent phosphorylation of the cAMP-responsive element-binding protein (CREB). nih.govnih.govgrafiati.com Since phosphorylated CREB is a key activator of MITF gene transcription, its inhibition by SHQA leads to reduced MITF production. nih.gov Docking simulations further suggest that SHQA may directly bind to a regulatory subunit of PKA, potentially contributing to the inhibition of this pathway. nih.govnih.gov

A hypothetical mechanism illustrating the anti-melanogenic effect of SHQA involves the downregulation of MITF through both the inhibition of cAMP- and PKA-dependent CREB activation and the promotion of MITF proteasomal degradation via ERK1/2 activation. researchgate.net This dual action leads to the suppressed production of TYR and TRP1, ultimately inhibiting melanin synthesis. researchgate.net

Antiplasmodial Activity against Malaria Parasites (Plasmodium falciparum) in vitro

This compound (SHQA) has demonstrated activity against the malaria parasite, Plasmodium falciparum, in laboratory settings. nih.govnih.govmdpi.com In one study, SHQA, isolated from the South African alga Sargassum heterophyllum, exhibited moderate antiplasmodial activity against a chloroquine-sensitive (D10) strain of P. falciparum, with a reported IC50 value of 15.2 µM. nih.gov

Further research has explored the antiplasmodial potential of SHQA and its semi-synthetic derivatives against a chloroquine-resistant (FCR-3) strain of P. falciparum. nih.govmdpi.comresearchgate.net While SHQA itself showed activity, some of its synthetic analogs displayed more promising results with low cytotoxicity. nih.govmdpi.com It has been suggested that the presence of a quinone and a carboxylic acid in the structure may be important for selective activity against P. falciparum. nih.gov

The table below presents the in vitro antiplasmodial activity of this compound against different strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (µM)
This compound D10 (chloroquine-sensitive)15.2
This compound FCR-3 (chloroquine-resistant)Moderate activity

Data is compiled from in vitro studies. nih.govnih.gov

Vasodilatation Effects (e.g., Selective effects on basilar arteries of rabbits)

This compound, a significant active component of the marine brown alga Sargassum micracanthum, has demonstrated a notable and selective vasodilatation effect on the basilar arteries of rabbits. nih.govresearchgate.net This action suggests a potential to selectively increase cerebral blood flow by dilating the basilar artery without causing a corresponding drop in systemic blood pressure. nih.govresearchgate.net

In experimental models, the compound induced vasodilatation in both the basilar and carotid arteries of rabbits in a manner dependent on its concentration. researchgate.netscispace.com The potency of this effect was markedly different between the two types of arteries. The EC50 values, which represent the concentration required to achieve 50% of the maximum effect, were found to be 11.8 ± 0.28 µM for the basilar arteries and 140 ± 0.6 µM for the carotid arteries. scispace.com This indicates that this compound is over 10 times more selective in dilating the basilar artery compared to the carotid artery. scispace.com This selective action underscores its potential as a lead compound for developing pharmacological agents that target the human vascular system. scispace.com

Artery Type EC50 Value (µM)
Basilar Artery11.8 ± 0.28
Carotid Artery140 ± 0.6

Anti-platelet Aggregation and Anti-thrombotic Effects (e.g., in vitro rat platelets)

This compound has been shown to inhibit collagen-induced platelet aggregation in a dose-dependent manner. researchgate.netmdpi.com In studies using rat platelets, its inhibitory effect was compared to that of aspirin (B1665792), a well-known anti-platelet agent. At a concentration of 40 µg/mL, this compound exhibited a 44% inhibition of platelet aggregation, which was comparable to the 43.0% inhibition observed with aspirin at the same concentration. researchgate.netmdpi.com

In addition to its in vitro anti-platelet activity, this compound has also been evaluated for its in vivo anti-thrombotic effects. researchgate.netnih.gov A pulmonary thromboembolism model in mice, induced by the intravenous injection of collagen and epinephrine, was used for this purpose. researchgate.netnih.gov The antithrombotic effects of the compound were assessed by observing the recovery time from paralysis. researchgate.netmdpi.com

Compound Concentration (µg/mL) Inhibition of Collagen-Induced Platelet Aggregation (%)
This compound4044
Aspirin (positive control)4043.0

Cholinesterase Inhibition Activity

This compound has been identified as an inhibitor of cholinesterases, enzymes that are crucial in the regulation of the neurotransmitter acetylcholine. Specifically, it has shown potent inhibitory activity against butyrylcholinesterase (BChE) and moderate activity against acetylcholinesterase (AChE). nih.gov

In a study evaluating compounds isolated from Sargassum serratifolium, this compound exhibited a BChE inhibitory activity with an IC50 value of 15.1 µM. nih.gov Its inhibitory activity against AChE was also noted, although it was less potent compared to its effect on BChE. nih.gov These findings suggest that this compound may have potential applications in conditions where cholinesterase inhibition is beneficial. scispace.comnih.gov

Enzyme IC50 Value (µM)
Butyrylcholinesterase (BChE)15.1
Acetylcholinesterase (AChE)Moderate Inhibition (Specific IC50 not provided in the search results)

Promotion of Neurite Outgrowth

Research has indicated that sargaquinoic acid, a related compound, can promote neurite outgrowth in PC12D cells, a cell line commonly used in neuroscience research. nih.govresearchgate.net It enhances the differentiation of these cells, a process that is dependent on nerve growth factor (NGF). nih.gov The treatment of PC12D cells with sargaquinoic acid in the presence of NGF led to a significant increase in the proportion of cells bearing neurites compared to controls treated with NGF alone. nih.gov

Furthermore, sargaquinoic acid was found to significantly elevate the NGF-induced specific acetylcholinesterase (AchE) activity in PC12D cells, providing biochemical evidence for its role in promoting neuronal differentiation. nih.gov Mechanistic studies suggest that this effect is mediated through at least two separate signaling pathways: a TrkA-MAP kinases pathway and an adenylate cyclase-PKA pathway. nih.gov The neuroprotective effect of sargaquinoic acid has been shown to be independent of nerve growth factor and phosphatidylinositol 3-kinase. nih.gov

Induction of Apoptosis in Specific Cell Lines

This compound has been investigated for its ability to induce apoptosis, or programmed cell death, in certain cancer cell lines. One study focused on its effects on human colon cancer HCT116 cells cultured under hyperglycemic conditions. e-jkfn.org The research found that this compound treatment led to a decrease in cell viability and the induction of apoptosis. e-jkfn.org This was accompanied by the cleavage of PARP and the activation of caspase-3, both of which are key events in the apoptotic cascade. e-jkfn.org Additionally, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were observed. e-jkfn.org

Another study explored the anti-apoptotic properties of this compound in Aβ₂₅₋₃₅-stimulated PC12 cells, a model for Alzheimer's disease-related neurotoxicity. nih.gov In this context, this compound demonstrated a potent effect against Aβ-induced mitochondrial-associated oxidative stress and apoptosis. nih.gov It was also found to be cytotoxic to HT-29 and Caco-2 colorectal cancer cells. mdpi.com

Cell Line Observed Effects
Human Colon Cancer HCT116 (hyperglycemic conditions)Decreased cell viability, induction of apoptosis, cleavage of PARP, activation of caspase-3, increase in Bax, decrease in Bcl-2. e-jkfn.org
Aβ₂₅₋₃₅-stimulated PC12 cellsPotent effect against Aβ-induced mitochondrial-associated oxidative stress and apoptosis. nih.gov
HT-29 and Caco-2 Colorectal Cancer CellsCytotoxic effects. mdpi.com

Advanced Analytical Methodologies for Sargahydroquinoic Acid Research

Chromatographic Techniques for Sargahydroquinoic Acid Quantification and Purity Assessment

Chromatographic methods are fundamental to the isolation and analysis of this compound. They separate the compound from a complex mixture, allowing for its quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govmdpi.com It is extensively used for both the quantification of SHQA in extracts and for assessing the purity of isolated samples, with purity levels often exceeding 98% being reported. nih.gov

Several studies have detailed specific HPLC methods for SHQA analysis. Reversed-phase chromatography is commonly employed, utilizing columns such as Luna RP-18 and SUPERSIL ODS-III. nih.govmdpi.com The mobile phase typically consists of a gradient of water and a polar organic solvent like acetonitrile (B52724), both often acidified with a small percentage of formic acid (e.g., 0.1% v/v) to improve peak shape and resolution. mdpi.commdpi.com Detection is most frequently performed using a UV-photodiode array (PDA) detector, with the maximum absorbance for SHQA typically observed around 230 nm. mdpi.com

The versatility of HPLC allows for its application in various stages of research, from the initial fractionation of crude extracts to the final purity confirmation of the isolated compound. nih.gov For instance, both normal-phase and reversed-phase HPLC have been successfully used in the purification of SHQA from algal extracts. nih.gov

Interactive Table: HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Column SUPERSIL ODS-III (250 mm × 4.6 mm, 5 µm) mdpi.comLuna RP-18 (150 mm × 3 mm, 3 µm) nih.govWaters Semi-Prep ODS (10 µm, 10 × 250 mm) mdpi.com
Mobile Phase A Deionized water with 0.1% formic acid mdpi.comDeionized water with 0.1% formic acid mdpi.com0.1% formic acid in water mdpi.com
Mobile Phase B Acetonitrile with 0.1% formic acid mdpi.comAcetonitrile with 0.1% formic acid mdpi.com0.1% formic acid in acetonitrile mdpi.com
Flow Rate 1.0 mL/min mdpi.commdpi.comNot specified2.0 mL/min mdpi.com
Detection UV-PDA at 230 nm mdpi.comNot specifiedUV at 230 nm mdpi.com
Column Temp. 35 °C mdpi.commdpi.comNot specifiedNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives (if applicable)

While direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not typical due to its low volatility, the technique can be applied to the analysis of its volatile derivatives. proquest.com For instance, acetylation of SHQA with acetic anhydride (B1165640) and pyridine (B92270) yields diacetyl-SHQA, a more lipophilic and potentially more volatile derivative. Although specific applications of GC-MS for SHQA are not extensively documented, the technique is widely used for the analysis of other heat-labile components in algal extracts, suggesting its potential utility for derivatized SHQA. proquest.com

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the detailed analysis of this compound, especially in complex mixtures.

LC-MS/MS for Sensitive Detection and Identification of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques for the detection and identification of this compound. nih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This allows for the determination of the molecular weight of the compound eluting from the column, providing a high degree of confidence in its identification.

In the analysis of complex extracts, LC-MS can tentatively identify SHQA based on its mass-to-charge ratio (m/z). For instance, in electrospray ionization (ESI) negative mode, SHQA is detected as the [M-H]⁻ ion at m/z 425.2694. nih.govmdpi.com The use of high-resolution mass spectrometry (HRMS) further enhances the accuracy of this identification. nih.gov LC-MS/MS takes this a step further by fragmenting the parent ion and analyzing the resulting daughter ions, providing structural information that can confirm the identity of the compound. This technique is particularly valuable for distinguishing between isomers and for detecting trace amounts of SHQA in complex biological matrices.

NMR-Based Metabolomics in this compound Research (e.g., for complex extracts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. nih.gov In the context of metabolomics, NMR can be used to obtain a comprehensive profile of the metabolites present in a crude extract of a Sargassum species. nih.govwiley.com While ¹H-NMR provides information about the proton environment in the molecule, ¹³C-NMR and various 2D-NMR techniques (such as COSY, HSQC, and HMBC) are used to piece together the complete carbon skeleton and establish the connectivity of the atoms. nih.gov

NMR-based metabolomics studies on Sargassum species have successfully discriminated between different species based on their unique chemical profiles. nih.govwiley.com Although these studies may not specifically target this compound, the data generated can reveal the presence and relative abundance of this and other related meroterpenoids. researchgate.net Furthermore, hyphenated techniques like HPLC-NMR allow for the direct acquisition of NMR data for compounds as they elute from the HPLC column, which is particularly useful for the analysis of unstable compounds or those present in complex mixtures. nih.govmdpi.com

Spectrophotometric and Electrochemical Methods for this compound Detection and Quantification

Beyond chromatographic and mass spectrometric methods, spectrophotometric and electrochemical techniques offer alternative approaches for the detection and quantification of this compound, often leveraged due to its antioxidant properties.

Spectrophotometric assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to assess the total antioxidant capacity of extracts containing SHQA. mdpi.com While not specific to SHQA, these methods can provide a rapid measure of its antioxidant contribution. The Ferric Reducing Antioxidant Power (FRAP) assay is another spectrophotometric method that has been used to evaluate the reducing ability of SHQA-containing extracts. mdpi.com

Electrochemical methods, such as square wave and cyclic voltammetry, have been employed to guide the isolation of antioxidant compounds, including this compound, from marine brown algae. researchgate.net These techniques are based on the principle that antioxidants are reducing agents capable of donating electrons. researchgate.net The electrochemical behavior of a compound can provide information about its antioxidant potential and can be used as a detection method. Research has shown that electrochemical techniques can be a rapid and simple alternative for the analysis of bioactive compounds with antioxidant properties in crude samples. researchgate.netresearchgate.net

Molecular Interactions of Sargahydroquinoic Acid with Biological Systems

Sargahydroquinoic Acid Interactions with Proteins and Enzymes

This compound has been shown to interact with and modulate the activity of several key proteins and enzymes involved in inflammation, metabolism, and cell signaling. These interactions are fundamental to its observed biological effects.

One of the most studied interactions is its effect on cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory response. Research indicates that SHQA inhibits the activity of the COX-2 enzyme, thereby reducing the production of inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂). nih.gov One study noted that SHQA did not alter the expression of COX-2, but directly hindered its enzymatic function. nih.gov However, other findings suggest that SHQA can also inhibit both COX-2 protein and mRNA expression. google.com This inhibitory action on the COX-2 pathway is a key component of SHQA's anti-inflammatory properties. nih.govmdpi.com

Beyond COX-2, SHQA interacts with other significant enzymes. It is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. mdpi.com Kinetic studies have identified SHQA as a mixed-type inhibitor of PTP1B. mdpi.com Furthermore, SHQA has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). dovepress.comscispace.com These nuclear receptors are crucial regulators of lipid metabolism and glucose homeostasis.

In silico docking simulations and experimental data have revealed further molecular targets. SHQA shows a potential binding affinity for the regulatory subunit of Protein Kinase A (PKA), which may interfere with its activation. mdpi.com It also interacts with key components of cell survival and growth pathways, including PI3K and Akt, and prevents the degradation of inhibitor κB-α (IκBα), a key step in downregulating the pro-inflammatory NF-κB pathway. nih.govnih.gov

This compound Effects on Cellular Homeostasis and Stress Responses

SHQA exerts significant influence over cellular homeostasis, particularly in response to stressors like oxidative stress and replicative senescence. Its mechanisms often involve the modulation of intricate signaling networks that control cell survival, death, and repair.

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov SHQA enhances the expression and nuclear translocation of Nrf2 by interacting with its inhibitor, Keap1. nih.gov Activated Nrf2 promotes the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). nih.govmdpi.com This Nrf2 activation is a cornerstone of SHQA's ability to protect cells from oxidative damage. nih.govmdpi.com The neuroprotective effects of SHQA against β-amyloid-induced damage, for instance, are directly linked to the activation of the PI3K/Akt/Nrf2 pathway. nih.gov

SHQA also plays a role in regulating cellular senescence, the process of irreversible cell-cycle arrest. Studies have shown that SHQA can suppress premature senescence induced by oxidative stress and delay replicative senescence. nih.gov This effect is achieved by inhibiting the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often hyperactivated during senescence. nih.gov By inhibiting this pathway, SHQA reduces the expression of senescence markers such as p53, p21, and p16. nih.gov

Furthermore, SHQA influences autophagy, the cellular process of degrading and recycling damaged organelles and proteins. In the absence of senescence-inducing stimuli, SHQA has been found to promote autophagy, a process critical for cellular maintenance and longevity. nih.gov This promotion of autophagy is linked to its inhibition of the Akt/mTOR pathway, as mTOR is a key negative regulator of autophagy. nih.govmdpi.com There is also evidence suggesting SHQA may be involved in modulating endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of unfolded proteins that can lead to cell death. nih.gov

This compound Modulation of Microbiome Interactions (if applicable to future research)

The direct impact of this compound on the composition and function of the gut microbiome has not yet been extensively studied. However, given the intricate relationship between gut microbiota, host metabolism, and inflammation, this area represents a promising frontier for future research.

The gut microbiome plays a critical role in metabolizing dietary compounds and can influence the bioavailability and bioactivity of natural products. It is plausible that gut microbes could metabolize SHQA, potentially altering its structure and function before it is absorbed systemically. Conversely, SHQA itself could modulate the gut microbial community. Many plant- and algae-derived compounds are known to have prebiotic effects or selective antimicrobial properties that can alter the balance of gut bacteria. For example, extracts from other marine algae have been shown to affect gut microbiota composition, notably by altering the ratio of Firmicutes to Bacteroidetes. mdpi.com

Future research could investigate whether SHQA administration leads to changes in microbial diversity and the abundance of specific bacterial taxa. Such studies might reveal that some of the systemic anti-inflammatory and metabolic benefits of SHQA are mediated indirectly through its effects on the gut microbiome. frontiersin.org Understanding these interactions could provide a more complete picture of SHQA's biological activities and open new avenues for its application.

Potential Research Applications and Future Directions for Sargahydroquinoic Acid

Sargahydroquinoic Acid as a Chemical Probe for Elucidating Biological Processes

This compound's ability to interact with various cellular targets makes it a valuable tool for dissecting complex biological pathways. Its demonstrated effects on inflammatory and metabolic processes position it as a chemical probe to investigate the underlying mechanisms of these conditions.

For instance, this compound has been shown to modulate inflammatory responses by affecting key signaling molecules. researchgate.net It can inhibit the activation of basophils and mast cells, which are crucial in allergic reactions. nih.gov This inhibitory action is achieved by reducing intracellular reactive oxygen species (ROS) and calcium levels, as well as downregulating pro-inflammatory cytokines. researchgate.net By using this compound, researchers can further probe the intricate signaling cascades involved in inflammation, potentially identifying new targets for anti-inflammatory therapies.

Furthermore, studies have highlighted its role in regulating metabolic pathways. This compound has been observed to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are key regulators of lipid metabolism and glucose homeostasis. nih.gov This makes it a useful probe for studying the roles of these receptors in metabolic disorders. Additionally, its influence on AMP-activated protein kinase (AMPK), a central regulator of cellular energy, provides another avenue for investigating metabolic control. nih.gov

Inspiration for Novel Pharmacological Scaffolds from this compound Structure and its Derivatives

The chemical structure of this compound serves as a promising template for the design of new and more potent therapeutic agents. nih.govresearchgate.net Its core scaffold, a plastoquinone-derived meroterpenoid, offers a unique starting point for synthetic modifications aimed at enhancing specific biological activities.

Semi-synthetic studies have already demonstrated the potential of this approach. By modifying the this compound molecule, researchers have created derivatives with improved or altered activities. nih.govresearchgate.net A notable example is the conversion of this compound to sarganaphthoquinoic acid, which resulted in a compound with significantly enhanced antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net This derivative also showed increased activation of PPARγ, a target for inflammatory bowel disease treatment. nih.gov

Structure-activity relationship (SAR) studies have begun to elucidate which parts of the molecule are crucial for its biological effects. For example, the presence of a quinone and a carboxylic acid moiety appears to be important for its selective antiplasmodial activity. nih.govnih.gov Further investigation into these relationships will guide the rational design of novel drug candidates with improved efficacy and selectivity for various diseases, including malaria, inflammatory conditions, and metabolic disorders. nih.govnih.gov The quinone/naphthoquinone scaffold, present in several existing antimalarial drugs, is a particularly interesting feature for further exploration. nih.gov

Biotechnological Production and Engineering of this compound

Currently, this compound is primarily obtained through extraction from its natural source, Sargassum species. nih.govresearcher.life However, this method can be limited by the seasonal and geographical availability of the algae, as well as variations in the compound's concentration. To overcome these challenges and ensure a stable and scalable supply for research and potential commercialization, biotechnological production methods are being explored.

One promising avenue is the use of microbial fermentation. This involves identifying and engineering microorganisms, such as bacteria or yeast, to produce this compound. While research in this specific area is still in its early stages, the broader field of microbial production of high-value compounds from microalgae is rapidly advancing. frontiersin.org Techniques like metabolic engineering could be employed to introduce the necessary biosynthetic pathways into a suitable microbial host.

Another approach involves the metabolic engineering of the source organisms themselves. By manipulating the genetic pathways within Sargassum species, it may be possible to increase the yield of this compound. mdpi.com Optimizing cultivation conditions, such as temperature, time, and ethanol (B145695) concentration during extraction, has already been shown to significantly improve the yield of the compound. researcher.liferesearchgate.netmdpi.com Further research into the biosynthetic pathway of this compound will be crucial for the successful implementation of these biotechnological strategies.

Emerging Research Avenues for this compound in Unexplored Biological Contexts

While much of the research on this compound has focused on its anti-inflammatory, antioxidant, and antimalarial properties, several emerging areas of investigation hold significant promise. nih.gov These new avenues could expand the potential therapeutic applications of this versatile compound.

One such area is its potential in dermatology. Studies have shown that this compound can suppress melanin (B1238610) production by downregulating the microphthalmia-associated transcription factor (MITF), suggesting its utility in treating skin hyperpigmentation disorders. researchgate.net Furthermore, recent research indicates its ability to attenuate skin aging induced by factors like TNF-α and UV radiation. researchgate.net

Neuroprotective effects represent another exciting frontier. The compound's antioxidant properties may play a role in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases. acs.org Additionally, its ability to inhibit the aggregation of amyloid polypeptides, which is implicated in conditions like Alzheimer's disease, warrants further investigation. jst.go.jp

The antimicrobial properties of this compound are also beginning to be explored. Preliminary studies suggest its effectiveness against various pathogens, opening up the possibility of developing new antimicrobial agents. As research continues to uncover the diverse biological activities of this compound, it is likely that more novel and unexpected applications will be discovered.

Q & A

Q. What are the standard methods for isolating and characterizing SHQA from natural sources?

SHQA is typically isolated from brown algae (e.g., Sargassum heterophyllum) using solvent fractionation. For example, dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) fractions are purified via column chromatography. Structural characterization relies on NMR spectroscopy (¹H and ¹³C) and comparison with literature data. Key spectral markers include phenolic carbon signals (δ 146.4–148.7 ppm) for SHQA, distinguishing it from its oxidized analogue, sargaquinoic acid .

Q. Which in vitro models are commonly used to evaluate SHQA’s antioxidant and anti-apoptotic effects?

SHQA’s neuroprotective effects are studied in Aβ-induced PC12 cells (a rat neuronal model), where it reduces mitochondrial oxidative stress and apoptosis. Assays include ROS measurement (e.g., DCFH-DA staining), caspase-3 activity, and mitochondrial membrane potential analysis (JC-1 staining). SHQA at 10–20 μM significantly rescues cell viability .

Q. How is SHQA’s purity and stability validated in experimental settings?

Purity is confirmed via HPLC (>95% peak area) and spectroscopic methods. Stability studies involve exposing SHQA to varying pH, temperatures, and light conditions, followed by LC-MS analysis to detect degradation products. For biological assays, stock solutions are prepared in DMSO and diluted in culture media (final DMSO <0.1%) to avoid solvent toxicity .

Advanced Research Questions

Q. What molecular mechanisms underlie SHQA’s modulation of the PI3K/Akt/Nrf2 pathway?

SHQA activates PI3K/Akt signaling, leading to nuclear translocation of Nrf2, which upregulates antioxidant genes (e.g., HO-1, NQO1). Mechanistic validation involves:

  • siRNA-mediated knockdown of Akt or Nrf2 to confirm pathway dependency.
  • Western blotting for phosphorylated Akt (Ser473) and Nrf2 nuclear accumulation. SHQA’s effect is abolished in Nrf2-knockout models, confirming its reliance on this pathway .

Q. How can researchers reconcile discrepancies in SHQA’s bioactivity across studies (e.g., weak antimalarial vs. potent neuroprotective effects)?

Bioactivity variations stem from target-specific mechanisms. For example:

  • Antimalarial activity : SHQA shows weak inhibition of Plasmodium falciparum (IC₅₀ = 15.2 μM) due to poor interaction with parasitic targets like PfATP4 .
  • Neuroprotection : Strong antioxidative effects (IC₅₀ <20 μM) arise from Nrf2 activation and mitochondrial protection . Methodological adjustments, such as optimizing drug delivery (e.g., nanocarriers for blood-brain barrier penetration), may enhance efficacy in specific contexts .

Q. What are the critical controls for ensuring reproducibility in SHQA studies?

  • Positive controls : Include known antioxidants (e.g., N-acetylcysteine) or pathway activators (e.g., insulin for Akt).
  • Negative controls : Use solvent-only treatments and scrambled siRNA.
  • Batch variability : Standardize algal extraction protocols and validate SHQA batches with NMR/HPLC .

Q. How do researchers address SHQA’s limited bioavailability in preclinical models?

Pharmacokinetic studies in rodents reveal low oral bioavailability (<10%) due to poor solubility. Strategies include:

  • Nanoformulation : Liposomal encapsulation improves solubility and brain uptake.
  • Alternative routes : Intraperitoneal or hypothalamic administration enhances plasma concentrations, as shown in obesity models .

Data Analysis and Contradictions

Q. How should conflicting data on SHQA’s pro-oxidant vs. antioxidant effects be interpreted?

Context-dependent outcomes may arise from:

  • Dose-dependent effects : Low doses (1–5 μM) may act as antioxidants, while high doses (>50 μM) induce pro-oxidant effects via Fenton reactions.
  • Cell type specificity : Neuronal cells (high redox stress) show antioxidant responses, whereas cancer cells may undergo pro-oxidant apoptosis. Dose-response curves and ROS scavenger assays (e.g., catalase cotreatment) clarify these dynamics .

Q. What statistical approaches are recommended for analyzing SHQA’s dose-response relationships?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀/EC₅₀. For transcriptomic data (e.g., Nrf2 targets), apply Benjamini-Hochberg correction to control false discovery rates. Replicate experiments ≥3 times to ensure power (>0.8) .

Methodological Best Practices

Q. What in vivo models are most suitable for studying SHQA’s metabolic effects?

  • Obesity : High-fat diet (HFD)-fed mice treated with SHQA (10 mg/kg/day, IP) show reduced adiposity and improved thermogenesis via sympathetic nervous system activation .
  • Aging : HUVECs treated with SHQA (20 μM) exhibit delayed senescence via Akt/mTOR suppression, validated by SA-β-gal staining and p16/p21 expression .

Q. How can researchers optimize SHQA’s solubility for in vitro assays?

Use cyclodextrin-based solubilization or prepare fresh stock solutions in DMSO with sonication. Solubility is pH-dependent; adjust to pH 7.4 using phosphate buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.